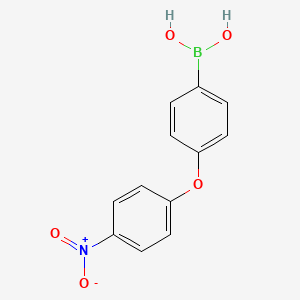

4-(4-Nitrophenoxy)phenylboronic acid

Descripción

BenchChem offers high-quality 4-(4-Nitrophenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-(4-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAOUODGFHBSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674439 | |

| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-82-4 | |

| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Nitrophenoxy)phenylboronic Acid: A Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(4-nitrophenoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: the direct formation of the diaryl ether linkage via Chan-Lam coupling and a two-step approach involving an Ullmann condensation followed by borylation. A third potential, though more challenging, pathway involving the nitration of a pre-formed phenoxyphenylboronic acid is also discussed. Each method is presented with a thorough mechanistic explanation, a detailed experimental protocol, and a critical analysis of its advantages and limitations. The guide emphasizes experimental causality and provides a framework for the rational selection of a synthetic route based on laboratory capabilities and research objectives.

Introduction: The Significance of 4-(4-Nitrophenoxy)phenylboronic Acid

Phenylboronic acids and their derivatives are of paramount importance in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The unique reactivity of the boronic acid moiety allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] Furthermore, the incorporation of phenylboronic acids into larger molecules has been a successful strategy in the development of therapeutics and advanced materials.[4][5]

The specific molecule, 4-(4-nitrophenoxy)phenylboronic acid, with its diaryl ether linkage and the presence of a nitro group, presents a scaffold with significant potential in drug discovery. The nitroaromatic group is a common pharmacophore found in various bioactive molecules and can also serve as a synthetic handle for further functionalization, such as reduction to an amine.[6] The diaryl ether motif is also a key structural feature in many biologically active compounds. This guide aims to provide the scientific community with a detailed and practical resource for the synthesis of this important chemical entity.

Pathway 1: Direct Diaryl Ether Formation via Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of aryl-heteroatom bonds, particularly C-O and C-N bonds, through the copper-catalyzed cross-coupling of a boronic acid with an alcohol or an amine.[7][8] This reaction is often favored for its mild conditions and tolerance of a wide range of functional groups.[9]

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is believed to involve the formation of a copper(II) species which undergoes transmetalation with the arylboronic acid. The resulting copper-aryl intermediate then coordinates with the phenol. A subsequent reductive elimination from a transient Cu(III) species, formed by oxidation in the presence of an oxidant (often atmospheric oxygen), yields the desired diaryl ether and regenerates the active copper catalyst.[10] The presence of a base is crucial for the deprotonation of the phenol, enhancing its nucleophilicity.

Experimental Protocol: Chan-Lam Coupling

This protocol outlines the synthesis of 4-(4-nitrophenoxy)phenylboronic acid from 4-bromophenylboronic acid and 4-nitrophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenylboronic acid | 200.81 | 2.01 g | 10.0 mmol |

| 4-Nitrophenol | 139.11 | 1.39 g | 10.0 mmol |

| Copper(II) acetate | 181.63 | 182 mg | 1.0 mmol |

| Triethylamine | 101.19 | 2.79 mL | 20.0 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| Pyridine | 79.10 | 1.61 mL | 20.0 mmol |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (2.01 g, 10.0 mmol), 4-nitrophenol (1.39 g, 10.0 mmol), and copper(II) acetate (182 mg, 1.0 mmol).

-

Add 50 mL of dichloromethane (DCM) to the flask.

-

To the stirred suspension, add triethylamine (2.79 mL, 20.0 mmol) and pyridine (1.61 mL, 20.0 mmol).

-

Allow the reaction mixture to stir at room temperature, open to the air, for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(4-nitrophenoxy)phenylboronic acid.[11][12]

Graphical Representation of Chan-Lam Coupling

Caption: Chan-Lam coupling pathway.

Pathway 2: Ullmann Condensation Followed by Borylation

This synthetic strategy involves two distinct transformations: the initial formation of the diaryl ether via an Ullmann condensation, followed by the introduction of the boronic acid functionality.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[13][14][15] The use of ligands can often accelerate the reaction and allow for milder conditions.[16]

Mechanistic Insights:

The mechanism of the Ullmann condensation is thought to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and a copper(I) halide.[5]

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 4-nitro-4'-bromodiphenyl ether.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-nitrobenzene | 202.01 | 2.02 g | 10.0 mmol |

| 4-Bromophenol | 173.01 | 1.73 g | 10.0 mmol |

| Copper(I) iodide (CuI) | 190.45 | 190 mg | 1.0 mmol |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 6.52 g | 20.0 mmol |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a 100 mL three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-nitro-4'-bromodiphenyl ether.

Step 2: Borylation of the Diaryl Ether Intermediate

The borylation of the 4-nitro-4'-bromodiphenyl ether can be achieved through a Grignard reaction followed by quenching with a borate ester.

Experimental Protocol: Borylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitro-4'-bromodiphenyl ether | 296.10 | 2.96 g | 10.0 mmol |

| Magnesium turnings | 24.31 | 267 mg | 11.0 mmol |

| Trimethyl borate | 103.91 | 1.56 mL | 14.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - |

Procedure:

-

Activate the magnesium turnings (267 mg, 11.0 mmol) in a flame-dried 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add 10 mL of anhydrous THF to the flask.

-

Dissolve the 4-nitro-4'-bromodiphenyl ether (2.96 g, 10.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve trimethyl borate (1.56 mL, 14.0 mmol) in 30 mL of anhydrous THF and cool to -78 °C.

-

Slowly add the Grignard reagent to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(4-nitrophenoxy)phenylboronic acid.

Graphical Representation of Ullmann-Borylation Pathway

Caption: Ullmann condensation and borylation pathway.

Pathway 3: Nitration of 4-Phenoxyphenylboronic Acid

A conceptually straightforward approach is the nitration of a pre-synthesized 4-phenoxyphenylboronic acid. However, this pathway is often complicated by the lability of the carbon-boron bond under harsh nitrating conditions.[11]

Step 1: Synthesis of 4-Phenoxyphenylboronic Acid

This precursor can be synthesized via a Grignard reaction from 4-bromodiphenyl ether.[16]

Experimental Protocol: Synthesis of 4-Phenoxyphenylboronic Acid

A detailed protocol for this synthesis can be found in the patent literature.[16] The general procedure involves the formation of the Grignard reagent from 4-bromodiphenyl ether, followed by reaction with trimethyl borate and subsequent hydrolysis.

Step 2: Nitration of 4-Phenoxyphenylboronic Acid

The nitration of phenylboronic acids can be challenging due to the potential for protodeborylation. Careful control of reaction conditions is essential.

Experimental Protocol: Nitration

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Phenoxyphenylboronic acid | 214.02 | 2.14 g | 10.0 mmol |

| Fuming nitric acid | - | - | - |

| Concentrated sulfuric acid | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C.

-

Slowly add 4-phenoxyphenylboronic acid (2.14 g, 10.0 mmol) to the cold sulfuric acid with vigorous stirring.

-

Prepare a nitrating mixture by slowly adding a stoichiometric amount of fuming nitric acid to a small amount of concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the boronic acid in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with cold water.

-

The crude product will likely be a mixture of isomers. Purification by careful recrystallization or chromatography is necessary to isolate the desired 4-(4-nitrophenoxy)phenylboronic acid.

Graphical Representation of Nitration Pathway

Caption: Nitration of 4-phenoxyphenylboronic acid pathway.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Chan-Lam Coupling | - Milder reaction conditions- Good functional group tolerance- Often proceeds in one step | - Can require careful optimization of catalyst, base, and solvent- Potential for side reactions such as homocoupling of the boronic acid |

| Ullmann/Borylation | - Utilizes readily available starting materials- Each step is a well-established transformation | - Two-step process, potentially lowering overall yield- Ullmann condensation can require high temperatures- Grignard formation can be sensitive to moisture |

| Nitration | - Conceptually direct | - Risk of protodeborylation- Formation of isomeric byproducts, complicating purification- Harsh reaction conditions |

Purification and Characterization

The purification of arylboronic acids can be challenging due to their polarity and tendency to form anhydrides (boroxines). Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline boronic acids.[12]

-

Column Chromatography: While possible, boronic acids can streak on silica gel. Careful selection of the eluent system is crucial.[11]

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification through extraction with a basic aqueous solution, followed by re-acidification and extraction into an organic solvent.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion

This technical guide has detailed three distinct synthetic pathways for the preparation of 4-(4-nitrophenoxy)phenylboronic acid. The Chan-Lam coupling offers a direct and often mild route, while the Ullmann condensation followed by borylation provides a more classical, two-step approach. The nitration of 4-phenoxyphenylboronic acid, although conceptually simple, presents significant challenges that must be carefully managed. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, equipment, and desired scale. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for chemists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10.... Retrieved from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chan–Lam coupling reactions: Synthesis of heterocycles. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

-

YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

-

National Institutes of Health. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

Sources

- 1. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 1072945-82-4|(4-(4-Nitrophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 14. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

chemical structure of 4-(4-Nitrophenoxy)phenylboronic acid

An In-depth Technical Guide to 4-(4-Nitrophenoxy)phenylboronic Acid: A Versatile Building Block in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(4-Nitrophenoxy)phenylboronic acid. We will dissect its molecular architecture, detail its synthesis and purification, and provide field-proven insights into its critical applications in organic synthesis and sensor technology. The causality behind experimental choices and the inherent logic of its reactivity will be central themes, providing a robust framework for its practical application.

Molecular Architecture and Physicochemical Profile

4-(4-Nitrophenoxy)phenylboronic acid is a bifunctional organic compound that marries the reactivity of a boronic acid with the electronic and structural attributes of a nitro-substituted diaryl ether. Its structure is fundamental to its utility in diverse chemical transformations.

Structural Analysis: The molecule consists of a phenylboronic acid core where the boronic acid group (-B(OH)₂) is attached to a benzene ring. This moiety is the reactive center for palladium-catalyzed cross-coupling reactions.[1] At the para-position (C4) of this ring, an ether linkage connects it to a 4-nitrophenol moiety. The potent electron-withdrawing nature of the nitro (-NO₂) group on the second phenyl ring significantly influences the molecule's overall electron density, reactivity, and spectroscopic properties.

Figure 1: Chemical Structure of 4-(4-Nitrophenoxy)phenylboronic acid.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BNO₅ | [2][3] |

| Molecular Weight | 259.02 g/mol | [2] |

| Appearance | Solid | [3] |

| CAS Number | 1072945-82-4 | [2][3] |

| Storage | Inert atmosphere, room temperature | [2][3] |

Synthesis and Purification Protocol

The construction of the diaryl ether linkage is the key challenge in synthesizing this molecule. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This approach offers high yields and tolerates the boronic acid functionality.

Causality in Experimental Design: The choice of an Ullmann-type reaction is deliberate. While other methods for diaryl ether synthesis exist, the copper-catalyzed coupling of a phenol with an aryl boronic acid or halide is well-established and generally avoids harsh conditions that could degrade the boronic acid moiety.[6][7] The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion required for the coupling reaction.

Detailed Experimental Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromophenylboronic acid (1.0 eq), 4-nitrophenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Execution: Heat the mixture to 110-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and dilute with ethyl acetate.

-

Extraction & Washing: Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Workflow for the synthesis of 4-(4-Nitrophenoxy)phenylboronic acid.

Core Applications in Scientific Research

The unique structure of this compound makes it a powerful tool in two major areas: as a building block in complex molecule synthesis and as a recognition element in chemical sensors.

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of virtually all arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most robust methods for forming carbon-carbon bonds. In this context, 4-(4-Nitrophenoxy)phenylboronic acid serves as the organoboron partner, enabling the installation of the entire 4-(4-nitrophenoxy)phenyl moiety onto an aryl or vinyl halide/triflate. This is invaluable in drug discovery and materials science for rapidly building molecular complexity.[1] The nitroarene functionality is generally well-tolerated in these couplings.[10]

The Catalytic Cycle: A Self-Validating System The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. Each step regenerates a species required for the next, making the process catalytic.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical and Biological Sensing

Boronic acids are Lewis acids that exhibit a unique and reversible covalent interaction with 1,2- and 1,3-diols to form cyclic boronate esters.[11] This property makes them exceptional recognition elements for diol-containing molecules, most notably saccharides (sugars) and glycoproteins.[12][13][14][15]

Mechanism of Sensing: In an aqueous medium, the boron atom exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. Diol binding preferentially occurs with the tetrahedral form. This binding event can alter the electronic properties of the entire molecule. The 4-nitrophenoxy group can act as a signaling unit; the change in the electronic environment around the boron atom upon saccharide binding can modulate the molecule's fluorescence or absorbance properties, leading to a detectable signal.[16][17] This principle is the foundation for developing sensors for glucose monitoring in diabetes management and for detecting specific glycoprotein biomarkers for disease diagnostics.[18][19]

Conclusion

4-(4-Nitrophenoxy)phenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure provides a reactive handle for Suzuki-Miyaura coupling, enabling the streamlined synthesis of complex molecular targets in drug development and materials science. Concurrently, its inherent ability to bind diols, coupled with its integrated electronic signaling moiety, positions it as a valuable platform for the design of advanced chemical and biological sensors. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness the full potential of this versatile compound in their scientific endeavors.

References

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ma, Q., Zhao, X., Shi, A., & Wu, J. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Potential Alternative for Diabetes Treatment. International Journal of Nanomedicine, 16, 383–394. [Link]

-

Giner, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Chemical Reviews, 121(9), 4954–5016. [Link]

-

Pathak, P., & Shrivas, K. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(3), 001-013. [Link]

-

Roy, D. C., & Roy, K. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Drug Delivery, 15(9), 1238-1256. [Link]

-

Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Chemical Reviews, 121(9), 4954-5016. Published on the National Center for Biotechnology Information website. [Link]

-

Bakhtiar, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]

-

Li, M., et al. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 8(3), 73. [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Arynes and Hetroarynes in Synthetic Organic Chemistry. [Link]

-

Wang, L., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 442. [Link]

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. Published on the National Center for Biotechnology Information website. [Link]

-

Li, M., et al. (2015). Electrochemical sensing using boronic acids. Chemical Communications, 51(79), 14736-14754. [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Li, M., et al. (2015). Electrochemical sensing using boronic acids. Published on ResearchGate. [Link]

-

Sharma, N., et al. (2022). Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[20]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine. ACS Omega, 7(18), 15915–15923. [Link]

-

van der Vight, L. P., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3602. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1072945-82-4|(4-(4-Nitrophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (4-(4-Nitrophenoxy)phenyl)boronic acid | 1072945-82-4 [sigmaaldrich.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. japsonline.com [japsonline.com]

- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 19. Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[4]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-82-4)

This technical guide provides a comprehensive overview of the chemical and physical properties of CAS 1072945-82-4, identified as (4-(4-Nitrophenoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert-derived insights into its handling, analysis, and potential applications. Given the limited publicly available experimental data for this specific molecule, this guide also outlines robust, field-proven methodologies for its characterization and use as a synthetic building block.

Chemical Identity and Properties

(4-(4-Nitrophenoxy)phenyl)boronic acid is an organic compound featuring a boronic acid functional group, making it a valuable reagent in organic synthesis. Its structure incorporates a diaryl ether linkage and a nitro group, functionalities that offer specific electronic properties and further reaction handles.

| Property | Value | Source(s) |

| CAS Number | 1072945-82-4 | [1] |

| IUPAC Name | (4-(4-nitrophenoxy)phenyl)boronic acid | [1] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [1] |

| Molecular Weight | 259.02 g/mol | [1] |

| SMILES String | O=[O-] | [1] |

| 2D Structure |

Physical Properties and Handling

Specific experimental data on the physical properties of (4-(4-Nitrophenoxy)phenyl)boronic acid, such as melting and boiling points, are not widely published. However, based on its molecular structure and data for similar compounds like 4-Nitrophenylboronic acid (m.p. 285-290 °C), it is expected to be a crystalline solid at room temperature.[2]

Solubility: While quantitative data is unavailable, boronic acids typically exhibit slight solubility in water and good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol.[2] A preliminary solubility assessment is a critical first step when working with a new batch of this reagent.

Storage and Handling:

-

Storage: Commercial suppliers recommend storing the compound under an inert atmosphere at room temperature.[1] Boronic acids can be sensitive to air and moisture, which can lead to dehydration and the formation of boroxines (cyclic anhydrides).[3][4]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[5]

Safety Profile: The compound is classified with the following GHS Hazard Statements:

Potential Applications in Drug Discovery and Organic Synthesis

Boronic acids are indispensable tools in modern medicinal chemistry, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[6][7][8]

The Suzuki-Miyaura Coupling: The most prominent application for (4-(4-Nitrophenoxy)phenyl)boronic acid is undoubtedly the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[7][9] This reaction allows for the construction of complex molecular scaffolds, particularly biaryl and aryl-heteroaryl structures, which are prevalent in many marketed drugs.[10]

The subject molecule is a bifunctional building block. The boronic acid moiety serves as the reactive site for the Suzuki coupling, while the nitro group can be readily reduced to an amine. This resulting aniline can then undergo a plethora of subsequent chemical transformations (e.g., amidation, sulfonylation, diazotization), making this compound a versatile starting point for generating libraries of analogues for structure-activity relationship (SAR) studies.[6]

Figure 1. Generalized Suzuki-Miyaura Coupling Reaction.

Proposed Analytical Workflow for Quality Control

Ensuring the identity, purity, and stability of a starting material is paramount for reproducible and successful synthesis. The following is a recommended workflow for the characterization of (4-(4-Nitrophenoxy)phenyl)boronic acid.

Figure 2. Proposed workflow for analytical characterization.

Experimental Protocol: Purity Determination by HPLC

Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of organic molecules. However, boronic acids can be challenging due to potential on-column hydrolysis to the corresponding boronic acid, which may have a different retention time.[11][12] The choice of a column with low silanol activity and an appropriate mobile phase is crucial to obtain accurate results.[11][13]

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1.0 mL of a 1:1 mixture of acetonitrile (ACN) and water. Using 100% aprotic diluents like ACN can minimize pre-injection hydrolysis.[13]

-

Vortex until fully dissolved.

-

Transfer to an HPLC vial.

-

-

HPLC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm | Low silanol activity minimizes on-column hydrolysis.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic eluent. |

| Gradient | 5% B to 95% B over 8 minutes | A broad gradient is suitable for initial screening of unknown purity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 2 µL | Small volume to prevent peak overload. |

| Detection | UV at 254 nm and 280 nm | The nitroaromatic system should have strong UV absorbance. |

-

Data Analysis:

-

Integrate all peaks.

-

Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

-

Experimental Protocol: Structural Verification

Causality: While HPLC confirms purity, it does not definitively prove identity. Orthogonal techniques like NMR and Mass Spectrometry are required for unambiguous structural confirmation.

¹H NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for most boronic acids and its residual peak does not typically interfere with aromatic signals.

-

Expected Signals: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the nitro group will be significantly downfield shifted. The boronic acid -OH protons may appear as a broad singlet, and its chemical shift can be concentration and water-dependent.[14]

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis can be performed in either positive or negative ion mode.

-

Expected Mass:

-

[M-H]⁻ (Negative Mode): The expected exact mass for C₁₂H₉BNO₅⁻ is 258.0583.

-

[M+H]⁺ (Positive Mode): The expected exact mass for C₁₂H₁₁BNO₅⁺ is 260.0721.

-

Observing a mass corresponding to one of these values provides strong evidence for the molecular weight of the compound.

-

Conclusion

(4-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-82-4) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features strongly suggest its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The provided analytical workflows offer a robust framework for researchers to ensure the quality and identity of this reagent, enabling its effective integration into drug discovery and development programs. Adherence to proper handling and safety protocols is essential when working with this and other boronic acid derivatives.

References

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (2023, December 29). Phenylboronic acid. Retrieved January 28, 2026, from [Link]

-

Ishihara, K. (2007). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

-

Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from [Link]

-

Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved January 28, 2026, from [Link]

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series.

-

Carl ROTH. (n.d.). Phenylboronic acid - SAFETY DATA SHEET. Retrieved January 28, 2026, from [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

Butters, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved January 28, 2026, from [Link]

-

Labbox. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved January 28, 2026, from [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 28, 2026, from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved January 28, 2026, from [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Cyanophenoxy)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

- 1. 1072945-82-4|(4-(4-Nitrophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 14. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

An In-depth Technical Guide to Nitrophenoxy Phenylboronic Acids: From Discovery to Therapeutic Frontiers

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of nitrophenoxy phenylboronic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential of this class of compounds.

Introduction: The Rise of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to concerns about potential toxicity.[1] However, this perception has been challenged and largely demystified, particularly with the successful introduction of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][2][3][4] This milestone sparked a surge of interest in boronic acids and their derivatives, revealing their versatile reactivity, stability, and generally low toxicity.[1]

Boronic acids, characterized by the R-B(OH)₂ functional group, were first synthesized in 1860 by Edward Frankland.[1][5] They are Lewis acids with a pKa typically ranging from 4 to 10, a value that can be modulated by the substituents on the aryl ring.[1] A key feature of boronic acids is their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems.[6] The introduction of a nitrophenoxy group to the phenylboronic acid scaffold further refines the electronic and steric properties of the molecule, opening up new avenues for therapeutic applications.

This guide will delve into the specific history and discovery of nitrophenoxy phenylboronic acids, their synthetic pathways, mechanisms of action, and their diverse applications, particularly in the realm of enzyme inhibition and diagnostics.

Historical Perspective and Key Discoveries

The journey of boronic acids in science began in the 19th century. In 1857, boron was identified as a component in plants, and by the 1870s, boric acid and sodium borate were recognized for their preservative properties.[7] The first synthesis of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860.[5]

The exploration of substituted phenylboronic acids, including those with nitro groups, followed as synthetic methodologies advanced. The nitration of phenylboronic acid was found to yield a mixture of isomers, with the ortho- and meta-nitrophenylboronic acids being the predominant products.[8] The para-isomer was often obtained in much smaller quantities.[8] This regioselectivity is a critical consideration in the synthesis of specific nitrophenoxy phenylboronic acid derivatives.

A significant leap in the application of boronic acids in drug discovery came with the understanding of their ability to act as enzyme inhibitors. The boron atom, with its empty p-orbital, can interact with nucleophilic residues in the active sites of enzymes, such as the serine in serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[9] This mechanism of action is central to the therapeutic efficacy of many boronic acid-based drugs.

Synthetic Methodologies

The synthesis of nitrophenoxy phenylboronic acids can be approached through several routes. The choice of a particular method often depends on the desired isomer and the availability of starting materials.

Direct Nitration of Phenylboronic Acid

A common method for the synthesis of nitrophenylboronic acids is the direct nitration of phenylboronic acid. This reaction typically involves the use of a nitrating agent, such as nitric acid, in the presence of a catalyst and an organic solvent.[10]

Key Considerations for Nitration:

-

Regioselectivity: The nitration of phenylboronic acid is not highly regioselective and often leads to a mixture of ortho, meta, and para isomers. The reaction conditions, such as temperature and the choice of catalyst, can influence the isomeric ratio.

-

Stability of the C-B Bond: The carbon-boron bond in phenylboronic acids can be susceptible to cleavage under harsh electrophilic conditions.[8] Therefore, careful control of the reaction temperature is crucial to prevent the loss of the boronic acid group.[8] Electron-deficient phenylboronic acids, such as those with a nitro group, are generally more stable to these conditions.[8]

Illustrative Workflow for Direct Nitration:

Caption: General workflow for the synthesis of nitrophenylboronic acids via direct nitration.

Synthesis from Nitroanilines

An alternative and often more regioselective approach involves starting from a specific nitroaniline isomer. This method allows for the synthesis of a single, desired isomer of nitrophenylboronic acid.

A General Protocol Starting from 4-Nitroaniline:

-

Diazotization: To a solution of 4-nitroaniline in a mixture of methanol and hydrochloric acid, a solution of sodium nitrite is added at a low temperature (0-5 °C) to form the corresponding diazonium salt.[11]

-

Borylation: The diazonium salt is then reacted with a borylating agent.

-

Hydrolysis and Extraction: The reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane.[11]

-

Purification: The combined organic layers are dried and concentrated to yield 4-nitrophenylboronic acid.[11]

Table 1: Comparison of Synthetic Routes

| Feature | Direct Nitration of Phenylboronic Acid | Synthesis from Nitroanilines |

| Starting Material | Phenylboronic Acid | Isomer-specific Nitroaniline |

| Regioselectivity | Low (yields isomeric mixtures) | High (yields a single isomer) |

| Key Challenge | Controlling regioselectivity and C-B bond stability | Handling of potentially unstable diazonium intermediates |

| Best For | Screening of isomeric libraries | Synthesis of a specific isomer |

Mechanism of Action and Key Applications

The utility of nitrophenoxy phenylboronic acids stems from their unique electronic properties and their ability to engage in specific molecular interactions. The electron-withdrawing nature of the nitro group influences the Lewis acidity of the boronic acid moiety, which can enhance its binding affinity to biological targets.

Enzyme Inhibition

A primary application of nitrophenoxy phenylboronic acids is in the development of enzyme inhibitors. They have shown significant potential as inhibitors of serine proteases, such as β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria.[9]

Mechanism of β-Lactamase Inhibition:

The boronic acid acts as a transition-state analog. The boron atom is attacked by the catalytic serine residue in the active site of the β-lactamase, forming a reversible, covalent tetrahedral adduct.[9] This stable complex effectively blocks the active site and inhibits the enzyme's ability to hydrolyze β-lactam antibiotics.

Caption: Mechanism of β-lactamase inhibition by a nitrophenoxy phenylboronic acid.

Phenylboronic acids have demonstrated better activity against Class A and Class C β-lactamases.[12] For instance, 3-nitrophenylboronic acid has shown significant inhibitory activity against KPC-2 and chromosomal AmpC β-lactamases.[12]

Diagnostic and Sensing Applications

The reactivity of the boronic acid moiety has also been harnessed for diagnostic and sensing purposes.

-

Hydrogen Peroxide Detection: 4-Nitrophenylboronic acid can be used for the colorimetric detection of hydrogen peroxide. In this reaction, H₂O₂ stoichiometrically converts the boronic acid to 4-nitrophenol, which can be quantified by its absorbance at 400 nm.[13] This method is rapid and can be performed in aqueous media.[13]

-

Mycolactone Detection: Arylboronic acids have been employed as fluorescent chemosensors for the detection of mycolactone, the cytotoxin responsible for Buruli ulcer.[14] The boronic acid reacts with the diol moieties of mycolactone to form cyclic boronate esters, leading to a detectable change in fluorescence.[14]

Role in Organic Synthesis and Materials Science

Beyond their biomedical applications, nitrophenylboronic acids are valuable reagents in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic chemistry.[15] Furthermore, the nitro group can be reduced to an amine, providing a handle for further functionalization.

In materials science, phenylboronic acid-based polymers are being explored as stimuli-responsive materials for applications such as drug delivery and tissue engineering.[6] The ability of the boronic acid to reversibly bind with diols allows for the creation of materials that can respond to changes in pH or the presence of specific biomolecules.[6]

Analytical Characterization

The analysis of nitrophenoxy phenylboronic acids requires techniques that can confirm their structure and purity.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds and for assessing their purity.

-

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the compounds.[16] Ultra-high-performance liquid chromatography coupled with ESI-MS (UHPLC-ESI-MS) provides a rapid and efficient method for the analysis of a wide range of boronic acids.[16]

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of nitrophenylboronic acids and their derivatives.[17] However, the stability of the boronate derivatives on the HPLC column can be a concern due to interactions with residual silanol groups.[17]

Future Perspectives and Conclusion

The field of boron-based medicinal chemistry continues to expand, with nitrophenoxy phenylboronic acids representing a versatile and promising class of compounds. Their tunable electronic properties, coupled with the unique reactivity of the boronic acid moiety, make them attractive candidates for the development of novel therapeutics, diagnostics, and advanced materials.

Future research will likely focus on:

-

Optimization of Inhibitor Potency and Selectivity: Fine-tuning the structure of nitrophenoxy phenylboronic acids to improve their binding affinity and selectivity for specific enzyme targets.

-

Development of Novel Drug Delivery Systems: Utilizing the reversible covalent bonding of boronic acids to create targeted and stimuli-responsive drug delivery platforms.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as cancer and viral infections.[18][19]

References

- Synthetic method of 2-nitro phenyl boric acid.

-

Phenylboronic acid. Wikipedia. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link]

-

Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

-

Design and discovery of boronic acid drugs. ResearchGate. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

-

Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... ResearchGate. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 11. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(4-Nitrophenoxy)phenylboronic Acid: A Technical Overview

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(4-Nitrophenoxy)phenylboronic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide synthesizes information from commercial suppliers, foundational spectroscopic principles, and data from closely related analogs, primarily 4-nitrophenylboronic acid and phenylboronic acid, to present an informed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar molecules.

Introduction

4-(4-Nitrophenoxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a nitrophenoxy group. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and a potential candidate in the development of sensors and therapeutic agents. The boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides, making it a key component in glucose sensing applications. The nitrophenoxy group can be utilized for further functionalization or as a chromophore for optical detection methods.

Accurate structural characterization is paramount for its application. Spectroscopic techniques such as NMR, IR, and MS provide definitive evidence of a compound's identity and purity. This guide will delve into the expected spectroscopic data for 4-(4-Nitrophenoxy)phenylboronic acid.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1072945-82-4 | [1] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [1] |

| Molecular Weight | 259.02 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature | [1] |

graph "4_4_Nitrophenoxyphenylboronic_acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom coordinates N1 [pos="0,0!", label="N"]; O1 [pos="-0.87,-0.5!", label="O"]; O2 [pos="0.87,-0.5!", label="O"]; C1 [pos="0,1.4!", label="C"]; C2 [pos="-1.2,2.1!", label="C"]; C3 [pos="-1.2,3.5!", label="C"]; C4 [pos="0,4.2!", label="C"]; C5 [pos="1.2,3.5!", label="C"]; C6 [pos="1.2,2.1!", label="C"]; O3 [pos="0,5.6!", label="O"]; C7 [pos="0,7.0!", label="C"]; C8 [pos="-1.2,7.7!", label="C"]; C9 [pos="-1.2,9.1!", label="C"]; C10 [pos="0,9.8!", label="C"]; C11 [pos="1.2,9.1!", label="C"]; C12 [pos="1.2,7.7!", label="C"]; B1 [pos="0,11.2!", label="B"]; O4 [pos="-1.2,11.9!", label="O"]; H1 [pos="-1.9,11.9!", label="H"]; O5 [pos="1.2,11.9!", label="O"]; H2 [pos="1.9,11.9!", label="H"];

// Nitrophenyl ring hydrogens H3 [pos="-2.1,1.6!", label="H"]; H4 [pos="-2.1,4.0!", label="H"]; H5 [pos="2.1,4.0!", label="H"]; H6 [pos="2.1,1.6!", label="H"];

// Phenylboronic acid ring hydrogens H7 [pos="-2.1,7.2!", label="H"]; H8 [pos="-2.1,9.6!", label="H"]; H9 [pos="2.1,9.6!", label="H"]; H10 [pos="2.1,7.2!", label="H"];

// Bonds N1 -- O1 [label="+", len=1.2]; N1 -- O2 [label="-", len=1.2]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O3; O3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- B1; B1 -- O4; O4 -- H1; B1 -- O5; O5 -- H2;

// Phenyl ring hydrogens C2 -- H3; C3 -- H4; C5 -- H5; C6 -- H6; C8 -- H7; C9 -- H8; C11 -- H9; C12 -- H10;

}

Caption: Molecular structure of 4-(4-Nitrophenoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Nitrophenoxy)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR would be particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| B(OH )₂ | 4.0 - 6.0 | Broad singlet | 2H | The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent. |

| Ar-H (ortho to -O-) | 7.0 - 7.2 | Doublet | 2H | These protons are shielded by the ether oxygen. |

| Ar-H (ortho to -B(OH)₂) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |

| Ar-H (ortho to -NO₂) | 8.2 - 8.4 | Doublet | 2H | The strongly electron-withdrawing nitro group causes significant deshielding of the ortho protons. |

| Ar-H (meta to -NO₂) | 7.2 - 7.4 | Doublet | 2H | These protons are less affected by the nitro group compared to the ortho protons. |

Experimental Protocol (General): A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The data would be processed with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C -B | 130 - 135 | The carbon directly attached to boron is typically observed in this region, though the signal can sometimes be broad due to quadrupolar relaxation of the boron nucleus. |

| C -O | 160 - 165 | The carbon atom of the ether linkage is significantly deshielded. |

| C -NO₂ | 145 - 150 | The carbon attached to the nitro group is deshielded. |

| Aromatic C -H | 115 - 140 | The remaining aromatic carbons will appear in the typical aromatic region, with specific shifts depending on their position relative to the substituents. |

Experimental Protocol (General): A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A higher concentration of the sample (20-50 mg) might be necessary to obtain a good signal-to-noise ratio in a reasonable time. A proton-decoupled experiment would be performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N=O stretch (nitro group) | 1500 - 1550 and 1335 - 1385 | Strong |

| C-O stretch (ether) | 1200 - 1275 | Strong |

| B-O stretch | 1310 - 1380 | Strong |

Experimental Protocol (General): An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected MS Data:

| Ion | m/z (expected) | Rationale |

| [M]⁺ | 259.06 | Molecular ion |

| [M-H₂O]⁺ | 241.05 | Loss of a water molecule from the boronic acid moiety. |

| [M-B(OH)₂]⁺ | 214.05 | Cleavage of the C-B bond. |

| [C₆H₄NO₃]⁺ | 138.02 | Fragment corresponding to the nitrophenoxy group. |

| [C₆H₄B(OH)₂]⁺ | 121.05 | Fragment corresponding to the phenylboronic acid moiety. |

Experimental Protocol (General): A mass spectrum could be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data for 4-(4-Nitrophenoxy)phenylboronic acid can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with analogous compounds. The key spectral features include the characteristic signals of the two substituted phenyl rings, the boronic acid moiety, the ether linkage, and the nitro group. Experimental verification of this data is essential for the definitive structural confirmation and quality control of this important chemical compound. Researchers working with this molecule should perform their own analytical characterization to ensure the identity and purity of their materials.

References

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-(4-Nitrophenoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(4-Nitrophenoxy)phenylboronic acid is an organic compound featuring a diaryl ether linkage connecting a phenylboronic acid moiety to a nitrophenyl group. While direct and extensive biological data for this specific molecule is not abundant in publicly accessible literature, its structural components—the phenylboronic acid core, the diaryl ether scaffold, and the terminal nitro group—are all well-characterized pharmacophores. This guide will, therefore, provide a comprehensive overview of the potential biological activities of 4-(4-Nitrophenoxy)phenylboronic acid by examining the established activities of these key structural motifs. We will delve into its predicted utility as a serine protease inhibitor, an anticancer agent, and an antibacterial compound, providing the scientific rationale and methodologies for its investigation.

The boronic acid functional group is a versatile player in medicinal chemistry, renowned for its ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules.[1] This unique reactivity has led to the development of several successful drugs, most notably the proteasome inhibitor bortezomib.[1] The diaryl ether linkage provides a semi-flexible scaffold that can orient the two aromatic rings in a manner conducive to binding within enzyme active sites or protein-protein interfaces. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and biological activity.[2]

This document will serve as a foundational resource for researchers looking to explore the therapeutic potential of 4-(4-Nitrophenoxy)phenylboronic acid, offering insights into its likely mechanisms of action and providing detailed experimental protocols for its biological evaluation.

Chemical Properties of 4-(4-Nitrophenoxy)phenylboronic acid

A solid understanding of the physicochemical properties of 4-(4-Nitrophenoxy)phenylboronic acid is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1072945-82-4 | |

| Molecular Formula | C12H10BNO5 | |

| Molecular Weight | 259.03 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature |

Potential Biological Activity I: Serine Protease Inhibition

Phenylboronic acids are well-established as a class of potent, reversible inhibitors of serine proteases.[3] These enzymes play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and bacterial cell wall maintenance.[3][4] The inhibitory mechanism of phenylboronic acids involves the formation of a stable, tetrahedral adduct between the electrophilic boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

The presence of the 4-nitrophenoxy group in 4-(4-Nitrophenoxy)phenylboronic acid is likely to influence its inhibitory profile. The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This could translate to enhanced inhibitory potency. Furthermore, the diaryl ether structure provides a larger molecular scaffold that can engage in additional interactions, such as hydrophobic and pi-stacking interactions, with residues in and around the active site, potentially leading to increased affinity and selectivity.

Key Serine Protease Targets for Investigation:

-

β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance. Phenylboronic acids are known to inhibit class A and C β-lactamases. The evaluation of 4-(4-Nitrophenoxy)phenylboronic acid against these enzymes could reveal novel antibiotic adjuvant properties.

-

Neutrophil Elastase and Cathepsin G: These are serine proteases released by neutrophils during inflammation and are implicated in a variety of inflammatory diseases.[4] Inhibition of these enzymes could represent a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[4]

-

Thrombin and other Coagulation Factors: While potentially a target, careful evaluation of the selectivity profile would be crucial to avoid unwanted anticoagulant effects.

-

Chymotrypsin and Trypsin: These digestive serine proteases are often used as model enzymes for studying the inhibitory activity of new compounds.[5]

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 4-(4-Nitrophenoxy)phenylboronic acid against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Materials:

-

Chymotrypsin from bovine pancreas (Sigma-Aldrich)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388, Sigma-Aldrich)

-

4-(4-Nitrophenoxy)phenylboronic acid

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, in DMSO.

-

Prepare a stock solution of 4-(4-Nitrophenoxy)phenylboronic acid in DMSO. Serially dilute the compound to obtain a range of concentrations.

-

-

Assay:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the 4-(4-Nitrophenoxy)phenylboronic acid solution at various concentrations to the wells. Include a control with DMSO only.

-

Add the chymotrypsin solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Potential Biological Activity II: Anticancer Properties